N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromo-substituted indole moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position of the indole ring.
Acylation: The brominated indole is then acylated with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form the intermediate N-[3-(4-bromo-1H-indol-1-yl)propanoyl]indole.
Coupling with Glycylglycine: The intermediate is coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient brominating agents, acylation conditions, and coupling reagents. Additionally, large-scale production may require the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be applied.
Major Products Formed
Substitution: New indole derivatives with different substituents at the 4-position.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine: Similar structure with a chlorine atom instead of bromine.
N-[3-(4-fluoro-1H-indol-1-yl)propanoyl]glycylglycine: Similar structure with a fluorine atom instead of bromine.
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine: Similar structure with a methyl group instead of bromine.
Uniqueness
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycylglycine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological properties. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C15H16BrN3O4 |
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Molecular Weight |
382.21 g/mol |
IUPAC Name |
2-[[2-[3-(4-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-2-1-3-12-10(11)4-6-19(12)7-5-13(20)17-8-14(21)18-9-15(22)23/h1-4,6H,5,7-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
FWTKSGNIMMLRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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